molecular formula C11H9ClN6 B3820424 2-[[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino]benzonitrile

2-[[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino]benzonitrile

Cat. No.: B3820424
M. Wt: 260.68 g/mol
InChI Key: OYPFXFCCKLFNOJ-UHFFFAOYSA-N
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Description

2-[[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino]benzonitrile is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is notable for its applications in various fields, including pharmaceuticals, agriculture, and materials science.

Properties

IUPAC Name

2-[[4-chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN6/c1-14-10-16-9(12)17-11(18-10)15-8-5-3-2-4-7(8)6-13/h2-5H,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPFXFCCKLFNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)Cl)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino]benzonitrile typically involves the nucleophilic substitution of cyanuric chloride with 4-chloroaniline, followed by methylation. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino]benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: This is the primary reaction used in its synthesis.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the triazine ring.

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted triazines.

Scientific Research Applications

2-[[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-[[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino]benzonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(methylamino)purine
  • 4-Amino-6-chloropyrimidine
  • 2,4,6-Tri-substituted-1,3,5-triazines

Uniqueness

What sets 2-[[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino]benzonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications, from pharmaceuticals to agriculture.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino]benzonitrile
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